molecular formula C18H18N2O3S2 B2527729 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 868368-61-0

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2527729
CAS No.: 868368-61-0
M. Wt: 374.47
InChI Key: HYDDZWIOIGHNIV-UHFFFAOYSA-N
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Description

N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and preclinical research. This compound features a benzothiazole core, a privileged scaffold in drug discovery, strategically substituted with dimethoxy groups to modulate electronic properties and bioavailability, and linked via a propanamide bridge to a phenylthio moiety . Benzothiazole derivatives are extensively investigated for their diverse biological activities. Structural analogs of this compound have demonstrated potent, selective antibacterial activity against Gram-positive pathogens , including Staphylococcus aureus (MIC 1–2 µg/mL), and exhibit promising antifungal activity against azole-resistant strains like Aspergillus fumigatus . The thiazole moiety is a key pharmacophore in development of novel anticancer agents , with related compounds showing potential to inhibit proliferation and induce cell death . Furthermore, closely related N-(thiazol-2-yl)benzamide analogs have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC) , functioning as negative allosteric modulators, which makes them valuable pharmacological tools for neuroscientific research . For Research Use Only. This product is intended for laboratory research purposes and is not approved for human diagnostic or therapeutic use, or for any veterinary applications.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-22-13-8-9-14(23-2)17-16(13)20-18(25-17)19-15(21)10-11-24-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDDZWIOIGHNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide typically involves the reaction of 4,7-dimethoxybenzo[d]thiazole with 3-(phenylthio)propanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets within cells. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway, which leads to cell cycle arrest and programmed cell death . The compound also affects mitochondrial function, leading to the release of cytochrome c and activation of caspases, which are key players in the apoptotic process.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for 8c–8e (e.g., reductive amination or nucleophilic substitution), though its phenylthio group may require specialized thiol-chemistry protocols .
  • Structure-Activity Relationships (SAR) :
    • Methoxy groups at positions 4 and 7 may enhance solubility and modulate steric interactions, as seen in 8c–8e .
    • The phenylthio moiety could improve membrane permeability compared to polar piperazine derivatives in 8c–8e.

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C19H20N2O3SC_{19}H_{20}N_2O_3S with a molecular weight of 364.49 g/mol. The compound features a benzo[d]thiazole moiety linked to a phenylthio group and a propanamide backbone.

Synthesis Methodology

The synthesis typically involves the reaction of 4,7-dimethoxybenzo[d]thiazole with 3-(phenylthio)propanoyl chloride under basic conditions. The process is carried out in organic solvents such as dichloromethane or chloroform, utilizing bases like triethylamine to neutralize the by-products formed during the reaction.

Summary of Synthesis Steps

  • Preparation : Combine 4,7-dimethoxybenzo[d]thiazole with 3-(phenylthio)propanoyl chloride.
  • Reaction Conditions : Use dichloromethane as solvent and triethylamine as base.
  • Purification : Employ recrystallization or chromatography for purification.

This compound exhibits its biological effects through several mechanisms:

  • Cell Cycle Regulation : Compounds in the benzo[d]thiazole class have been shown to regulate the cell cycle and apoptosis via p53 activation through mitochondrial-dependent pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

Biochemical Pathways

The activation of p53 leads to cell cycle arrest and apoptosis in response to DNA damage, making this compound a potential candidate for cancer therapy.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Activity Type Description
AnticancerInduces apoptosis in various cancer cell lines; enhances p53 activity.
AntimicrobialPotential activity against certain bacterial strains; requires further study.
Anti-inflammatoryMay inhibit inflammatory pathways; needs validation through clinical studies.

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that this compound can induce apoptosis in leukemia cells, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : A study explored the interaction of similar benzo[d]thiazole derivatives with cellular targets and found that these compounds could modulate signaling pathways involved in cell survival and proliferation.

Q & A

Q. How can researchers ensure reproducibility in multi-step syntheses?

  • Methodological Answer :
  • Protocol standardization : Document reaction parameters (e.g., stirring rate, inert atmosphere).
  • Intermediate QC : Validate each step with TLC and NMR before proceeding.
  • Collaborative validation : Share batches with independent labs for cross-verification .

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